![molecular formula C23H27NO3 B1613255 2,5-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone CAS No. 898757-92-1](/img/structure/B1613255.png)
2,5-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
Overview
Description
“2,5-Dimethyl-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone” is a chemical compound with the CAS Number: 898757-92-1 and a molecular weight of 365.47 . The IUPAC name for this compound is (2,5-dimethylphenyl)[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C23H27NO3/c1-17-3-4-18(2)21(15-17)22(25)20-7-5-19(6-8-20)16-24-11-9-23(10-12-24)26-13-14-27-23/h3-8,15H,9-14,16H2,1-2H3 . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 365.47 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Medicinal Chemistry and Pharmacology
- Compounds structurally related to "2,5-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone" have been investigated for their pharmacological properties. For example, derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been studied as potential antitubercular agents targeting the Mycobacterium tuberculosis enzyme DprE1. This highlights the compound's relevance in developing new treatments for tuberculosis (Pasca et al., 2010).
Organic and Polymer Chemistry
- Research into similar compounds has also extended into materials science, particularly in the development of novel photoinitiators for polymerization processes. Benzophenone derivatives, for instance, have been synthesized and evaluated for their efficiency in initiating free radical polymerization, highlighting the potential of such compounds in improving the performance of photopolymerizable systems (Wang Kemin et al., 2011).
Chemical Synthesis and Mechanistic Studies
- The versatility of 1,4-dioxa-8-azaspiro[4.5]decane derivatives in chemical synthesis has been showcased through various studies. These compounds have served as key intermediates in the synthesis of complex molecules, demonstrating their utility in constructing spirocyclic and heterocyclic structures with potential applications in drug discovery and development (Chimichi et al., 1984).
properties
IUPAC Name |
(2,5-dimethylphenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-17-3-4-18(2)21(15-17)22(25)20-7-5-19(6-8-20)16-24-11-9-23(10-12-24)26-13-14-27-23/h3-8,15H,9-14,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHORKXNTWWRUTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642862 | |
Record name | (2,5-Dimethylphenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone | |
CAS RN |
898757-92-1 | |
Record name | (2,5-Dimethylphenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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